molecular formula C13H15ClN2O B8167560 2-Chloro-5-(cyclohexylmethoxy)nicotinonitrile

2-Chloro-5-(cyclohexylmethoxy)nicotinonitrile

Cat. No.: B8167560
M. Wt: 250.72 g/mol
InChI Key: KGABSBVOYWARFB-UHFFFAOYSA-N
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Description

2-Chloro-5-(cyclohexylmethoxy)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a chloro group at the second position, a cyclohexylmethoxy group at the fifth position, and a nitrile group attached to the nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(cyclohexylmethoxy)nicotinonitrile can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-chloro-5-hydroxynicotinonitrile with cyclohexylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial to maximize the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(cyclohexylmethoxy)nicotinonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted nicotinonitriles.

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of primary amines or other reduced compounds.

Scientific Research Applications

2-Chloro-5-(cyclohexylmethoxy)nicotinonitrile has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(cyclohexylmethoxy)nicotinonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(4-chlorophenyl)nicotinonitrile
  • 2-Chloro-5-(3-chlorophenyl)nicotinonitrile
  • 2-Chloro-5-(4-cyanophenyl)nicotinonitrile

Uniqueness

2-Chloro-5-(cyclohexylmethoxy)nicotinonitrile is unique due to the presence of the cyclohexylmethoxy group, which imparts distinct chemical and physical properties compared to other similar compounds

Properties

IUPAC Name

2-chloro-5-(cyclohexylmethoxy)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O/c14-13-11(7-15)6-12(8-16-13)17-9-10-4-2-1-3-5-10/h6,8,10H,1-5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGABSBVOYWARFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=CC(=C(N=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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